molecular formula C4H11N2O4P B14665062 Dimethyl [(carbamoylamino)methyl]phosphonate CAS No. 51375-48-5

Dimethyl [(carbamoylamino)methyl]phosphonate

Cat. No.: B14665062
CAS No.: 51375-48-5
M. Wt: 182.12 g/mol
InChI Key: LGASPPUNWQUUCL-UHFFFAOYSA-N
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Preparation Methods

Dimethyl [(carbamoylamino)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature settings. Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Dimethyl [(carbamoylamino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents like sarin and soman . Common reagents used in these reactions include halides, amines, and other phosphorus-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Dimethyl [(carbamoylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. As a flame retardant, it acts in both the condensed and gas phases, reducing the flammability of materials by interfering with the combustion process . In the production of nerve agents, it reacts with thionyl chloride to form methylphosphonic acid dichloride, which then undergoes further reactions to produce the toxic compounds . The molecular pathways involved in these processes are complex and require precise conditions to achieve the desired outcomes.

Comparison with Similar Compounds

Dimethyl [(carbamoylamino)methyl]phosphonate can be compared with other similar organophosphorus compounds, such as methylphosphonic acid dimethyl ester and dimethoxymethyl phosphine oxide . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, while this compound is primarily used as a flame retardant, methylphosphonic acid dimethyl ester is often used in the synthesis of other organophosphorus compounds . The unique combination of properties and reactivity makes this compound a valuable compound in various scientific and industrial fields.

Properties

CAS No.

51375-48-5

Molecular Formula

C4H11N2O4P

Molecular Weight

182.12 g/mol

IUPAC Name

dimethoxyphosphorylmethylurea

InChI

InChI=1S/C4H11N2O4P/c1-9-11(8,10-2)3-6-4(5)7/h3H2,1-2H3,(H3,5,6,7)

InChI Key

LGASPPUNWQUUCL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CNC(=O)N)OC

Origin of Product

United States

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